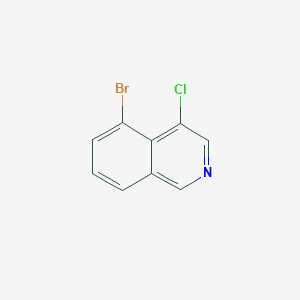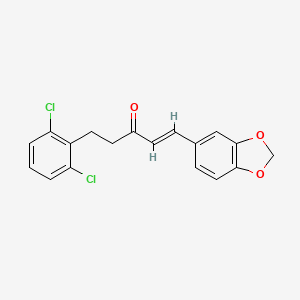![molecular formula C24H23FN4O3 B2494016 4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide CAS No. 1207025-66-8](/img/structure/B2494016.png)
4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research into pyrimidin-5-yl compounds and their derivatives has revealed significant insights into their synthesis, structural characteristics, and properties. These compounds often exhibit notable biological activities, making them of interest in various scientific fields.
Synthesis Analysis
The synthesis of pyrimidin-5-yl derivatives involves multi-step chemical reactions, starting from basic pyrimidine scaffolds and incorporating various functional groups to achieve the desired compound. For example, the synthesis of related compounds has been achieved by condensation reactions, with modifications allowing for the introduction of specific substituents such as methoxyphenoxy groups (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidin-5-yl derivatives is often determined using crystallography and density functional theory (DFT) calculations. These studies reveal the bond lengths, angles, and overall geometry of the compounds, providing insights into their reactivity and interactions with biological targets. For instance, DFT has been used to compare optimized geometric bond lengths and angles with X-ray diffraction values, demonstrating the stability and electronic characteristics of these molecules (Karabulut et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide, due to its pyrimidine core, is significant in medicinal and pharmaceutical industries. Pyrimidines have been known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Their synthesis often involves complex reactions with a focus on improving bioavailability and structural complexity for broader applications. Recent studies have explored the synthesis of pyrimidine derivatives using hybrid catalysts, emphasizing the importance of pyrimidine scaffolds in drug development and the role of hybrid catalysts in the synthesis of lead molecules for medicinal use (Parmar et al., 2023).
Optoelectronic Applications
Recent research highlights the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems, demonstrating their value in creating novel optoelectronic materials. These derivatives are being investigated for their potential in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and for their applications as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anti-Inflammatory and Anti-Cancer Properties
Pyrimidine derivatives are also being studied for their anti-inflammatory and anti-cancer properties. They have been found to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators. Moreover, pyrimidine-based scaffolds have shown significant cell-killing effects through varied mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the versatility and potential of pyrimidine compounds in pharmacological applications (Kaur et al., 2014).
Propiedades
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-18-4-6-22(32-2)21(12-18)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCTYUYTIQHWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)
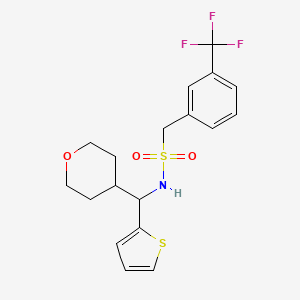
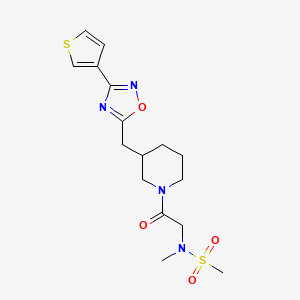
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)
![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)



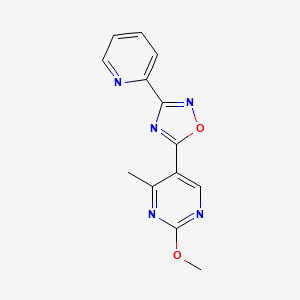
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2493954.png)
